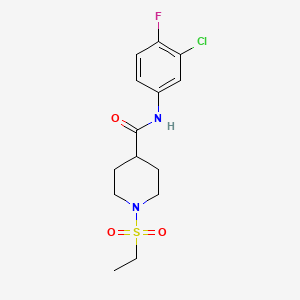![molecular formula C16H13BrN2O4 B5413277 1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5413277.png)
1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPN is a member of the chalcone family of compounds and has a molecular formula of C16H13BrN2O4.
作用機序
1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The mechanism of action of this compound is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. This compound has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to have a protective effect on the liver by reducing liver damage caused by oxidative stress.
実験室実験の利点と制限
1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its high purity and yield, its ability to inhibit the activity of various enzymes, and its potential use as a fluorescent probe for detecting reactive oxygen species. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one. Further studies are needed to fully understand its mechanism of action and its potential applications in various fields. This compound could be further optimized for its use as a fluorescent probe for detecting and imaging reactive oxygen species in cells. This compound could also be further studied for its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the potential toxicity of this compound and its effects on the environment.
合成法
1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and 2-methoxy-4-nitrobenzaldehyde in the presence of a base such as potassium hydroxide. The resulting product is then reduced using sodium borohydride to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学的研究の応用
1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species in cells.
特性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c1-23-16-10-13(19(21)22)6-7-14(16)18-9-8-15(20)11-2-4-12(17)5-3-11/h2-10,18H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYUFBDVTIWTDM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5413201.png)
![ethyl 7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413202.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide](/img/structure/B5413203.png)
![7-acetyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413219.png)
![5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide](/img/structure/B5413222.png)
![5-(2-{2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5413230.png)
![ethyl 4-methyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5413236.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5413241.png)
![1-(3,4-dichlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5413249.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5413254.png)
![butyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5413256.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylbenzamide](/img/structure/B5413268.png)
![8-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5413271.png)
